tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound characterized by a thieno[2,3-c]pyran core structure. Its molecular formula is , with a molecular weight of approximately 283.39 g/mol. The compound is known for its potential biological activities and applications in medicinal chemistry.
This compound can be classified as a thienopyran derivative, which is part of a larger class of compounds often explored for their pharmacological properties. It is cataloged under CAS number 1373496-97-9 and has been synthesized and studied in various research contexts, particularly for its role in medicinal chemistry as an inhibitor of specific biological targets.
The synthesis of tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate typically involves several key steps:
Technical details regarding specific reagents, reaction conditions (temperature, solvents), and yields are often documented in synthetic protocols found in chemical literature.
The compound can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for structural activity relationship studies.
The mechanism of action for tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate primarily involves its interaction with specific proteins or enzymes within biological systems. For instance:
Data from biochemical assays typically demonstrate its potency and efficacy as an inhibitor through IC50 values or other kinetic parameters.
The physical properties of tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to characterize these properties.
The applications of tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate span various fields:
The construction of the thieno[2,3-c]pyran scaffold necessitates precise multistep synthetic routes. A highly efficient approach employs a solvent-free mechanochemical grinding protocol, where 5,5-dimethylcyclohexane-1,3-dione (dimedone), substituted aldehydes, and sulfur-containing precursors undergo catalyst-assisted cyclocondensation. This method—utilizing triethylamine (TEA) as a base catalyst—achieves yields exceeding 85% within 30 minutes at room temperature, eliminating chromatographic purification [4]. The tert-butyl ester group is typically introduced via tert-butylation of the carboxylic acid precursor using di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This step is critical for imparting steric bulk that enhances metabolic stability [1] [5].
Alternative routes involve multicomponent reactions (MCRs) in refluxing ethanol, where malononitrile contributes to pyran ring formation. Subsequent dehydrogenation and sulfur incorporation yield the bicyclic system, though this method requires longer reaction times (6–8 hours) compared to solvent-free approaches [4] [9]. The amino group at the C2 position is strategically preserved for downstream derivatization, serving as a handle for introducing thiourea or acyl moieties to modulate biological activity.
Table 1: Key Synthetic Methods for Thieno[2,3-c]pyran Core
Method | Conditions | Catalyst | Yield (%) | Time |
---|---|---|---|---|
Solvent-free grinding | Room temperature, mortar-pestle | TEA | 85–92% | 0.5 hr |
Multicomponent reflux | Ethanol, 80°C | Piperidine | 70–78% | 6–8 hr |
Microwave-assisted | 120°C, sealed vessel | None | 80–85% | 0.25 hr |
Functionalization of the C2-amino group enables the synthesis of biologically active analogs. The compound CID 1067700 (2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid) is synthesized via thiourea bridging: the amine reacts with benzoyl isothiocyanate in dichloromethane (DCM) at 0°C, followed by room-temperature stirring for 12 hours [3] [6]. This modification transforms the scaffold into a potent pan-GTPase inhibitor, with >97% inhibition of Rab7 nucleotide binding at 1 μM concentration. Molecular docking reveals the thiourea moiety forms critical hydrogen bonds with Rab7’s Switch I and II regions (Glu35 and Lys157), while the thienopyran core occupies the nucleotide-binding pocket [3].
Structure-activity relationship (SAR) studies demonstrate that replacing the benzoyl group with aliphatic chains (e.g., acetyl or propionyl) diminishes inhibitory activity by 15-fold, underscoring the necessity of aromatic π-stacking interactions. Conversely, electron-withdrawing substituents on the phenyl ring (e.g., para-fluoro or para-trifluoromethyl) enhance Rab7 binding affinity (Kᵢ = 8–12 nM) due to optimized hydrophobic contacts [6]. Cyclization strategies also include intramolecular Mitsunobu reactions to form tricyclic variants, though these exhibit reduced solubility and are less explored [7].
Table 2: Impact of Thiourea Modifications on Rab7 Inhibition
R Group in Thiourea (-NHC(S)NHR) | Kᵢ for Rab7 (nM) | Inhibition at 1 μM (%) |
---|---|---|
Benzoyl | 12.9 ± 1.3 | 97% |
4-Fluorobenzoyl | 8.5 ± 0.9 | 99% |
Acetyl | 190 ± 15 | 42% |
Propyl | 210 ± 18 | 38% |
The tert-butyl ester at C3 is indispensable for balancing lipophilicity (LogP ≈ 3.72) and proteolytic stability. Hydrolysis to the carboxylic acid derivative (e.g., CID 1067700) is required for Rab7 inhibition, as the negatively charged carboxylate engages in salt bridges with Rab7’s Mg²⁺-binding site [3] [6]. However, the esterified precursor enhances cell permeability, acting as a prodrug that undergoes intracellular esterase-mediated activation. Comparative studies show methyl or ethyl esters exhibit shorter half-lives (<30 minutes) in plasma due to esterase sensitivity, while the tert-butyl group extends stability to >4 hours [6] [7].
The steric bulk of the tert-butyl group also prevents aggregation in aqueous buffers—a common issue with unsubstituted thienopyran carboxylates. This property is exploited in formulation, enabling cold-chain storage (-20°C) without precipitation [1]. Modifying the ester to amides (e.g., tert-butyl to N,N-diethylamide) ablates GTPase inhibition, confirming that the anionic carboxylate is essential for competing with nucleotides [3]. Recent efforts focus on prodrug diversification, including glycosylation or pegylation of the carboxylate to enhance tissue targeting, though these derivatives remain exploratory [7].
Table 3: Influence of C3-Ester Groups on Physicochemical and Biological Properties
C3 Functional Group | LogP | Plasma Half-Life | Rab7 Kᵢ (nM) | Solubility (mg/mL) |
---|---|---|---|---|
tert-Butyl ester | 3.72 | >4 hours | Inactive* | 0.15 |
Carboxylic acid | 2.18 | N/A | 12.9 | 0.05 |
Methyl ester | 2.95 | 0.5 hours | Inactive | 0.30 |
N,N-Diethylamide | 3.10 | >8 hours | >500 | 0.60 |
*Requires hydrolysis to carboxylic acid for activity.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: